1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide
Description
1-(Methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide is a chemical compound known for its versatility and potential applications in various fields of science and industry. This article delves into the intricate details of this compound, from its synthesis to its scientific applications.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-31(28,29)25-12-9-16(10-13-25)20(27)21-11-14-30-18-8-7-17-22-23-19(26(17)24-18)15-5-3-2-4-6-15/h2-8,16H,9-14H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPVXJYQKZURHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide involves a multi-step process. The primary route includes the reaction of piperidine-4-carboxamide with 2-chloroethyl methyl sulfone under basic conditions, followed by the introduction of the triazolo-pyridazinyl group through a nucleophilic substitution reaction. Detailed reaction conditions involve using solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity, often employing automated synthesizers and high-throughput screening techniques. The use of continuous flow reactors can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Key Reactions and Mechanisms
Hydrolysis
-
Amide Hydrolysis : Potential cleavage of the amide bond under acidic/basic conditions, yielding carboxylic acid and amine derivatives.
-
Sulfonamide Stability : The methylsulfonyl group is typically stable under most reaction conditions but may undergo displacement by strong nucleophiles.
Oxidation/Reduction
-
The triazolopyridazine ring may exhibit redox sensitivity, depending on substituents. Oxidative conditions could alter its electronic properties.
Stability and Reactivity
-
Hydrothermal Stability : Likely resistant to hydrolysis under physiological conditions due to the electron-withdrawing sulfonamide group.
-
Photostability : The fused aromatic system may exhibit moderate stability to UV exposure, though detailed data are unavailable.
-
Reactivity Toward Nucleophiles : The methylsulfonyl group could act as a leaving group under strongly basic conditions.
Comparative Analysis of Reaction Conditions
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the [1,2,4]triazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazolo[4,3-b]pyridazine have shown promise in inhibiting tumor growth in various cancer cell lines.
Case Studies:
- Savolitinib , a related compound with a similar scaffold, has demonstrated potent inhibition of c-Met kinases and has been evaluated in clinical trials for non-small cell lung cancer and other malignancies. It received conditional approval in China after showing effective results in phase II trials .
Table 1: Anticancer Efficacy of Related Compounds
Antimicrobial Properties
The methylsulfonyl group present in the compound enhances its solubility and bioactivity against various pathogens. Compounds derived from triazole scaffolds have been extensively studied for their antibacterial and antifungal properties.
Insights:
- A review highlighted that triazole derivatives possess significant activity against both gram-positive and gram-negative bacteria as well as fungi . This suggests that the compound may be effective in treating infections caused by resistant strains.
Neurological Applications
Emerging research indicates that derivatives of [1,2,4]triazoles may have potential applications in treating neurological disorders such as Huntington's disease and epilepsy.
Research Findings:
- Some studies have indicated that modifications to the triazole structure can enhance neuroprotective effects and improve cognitive functions in animal models . The specific mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress.
Pharmacokinetic Properties
The pharmacokinetic profile of the compound is crucial for its therapeutic efficacy. Studies suggest that modifications to the piperidine core and the introduction of the methylsulfonyl group can improve absorption and bioavailability.
Key Pharmacokinetic Insights:
Mechanism of Action
1-(Methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide exerts its effects primarily by interacting with specific molecular targets, including enzymes and receptor proteins. Its mechanism of action involves binding to active sites, thereby modulating the activity of target molecules. Pathways involved in its action include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as:
1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)oxy)ethyl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-5-yl)oxy)ethyl)piperidine-4-carboxamide
The uniqueness of 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide lies in its specific triazolo-pyridazinyl substitution pattern, which imparts distinct reactivity and interaction profiles with biological targets.
Biological Activity
The compound 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide is a derivative of the [1,2,4]triazole class known for its diverse biological activities. This article aims to explore its pharmacological properties, including antitumor, antibacterial, and antifungal activities, supported by relevant case studies and research findings.
Structure and Synthesis
The compound features a complex structure that integrates a piperidine ring with a triazole moiety. The synthesis typically involves multi-step reactions that incorporate various chemical precursors. Recent advancements in synthetic methodologies have allowed for the efficient production of such derivatives with high yields.
Antitumor Activity
Research has demonstrated that compounds containing the [1,2,4]triazole nucleus exhibit significant antitumor properties. For instance, derivatives synthesized from 5-amino-1-phenyl-1H-1,2,4-triazoles have shown promising results against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values indicating potent activity (17.83 μM and 19.73 μM respectively) when compared to standard chemotherapeutics like Cisplatin .
Table 1: Antitumor Activity of Triazole Derivatives
Antibacterial Activity
The antibacterial potential of triazole derivatives is well-documented. A study highlighted that certain triazole compounds exhibited minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli. . The presence of specific substituents on the triazole ring significantly influenced their antibacterial efficacy.
Table 2: Antibacterial Activity of Selected Triazole Compounds
Antifungal Activity
The antifungal properties of triazoles are crucial in addressing resistant fungal infections. Recent findings indicate that certain derivatives possess broad-spectrum antifungal activities with MIC values as low as 0.0156 μg/mL against Candida albicans and Cryptococcus neoformans. . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance antifungal potency.
Table 3: Antifungal Activity of Triazole Derivatives
Case Studies
Several studies have focused on the biological activity of triazole derivatives:
- Antitumor Efficacy Study : A series of new triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines, showing significant cytotoxic effects .
- Antibacterial Screening : Another research effort investigated the antibacterial properties of newly synthesized mercapto-1,2,4-triazoles against drug-resistant strains of bacteria .
- Antifungal Development : A review highlighted the SAR of triazoles as antifungal agents, emphasizing their role in developing new treatments for resistant fungal infections .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the methylsulfonyl and triazolopyridazine moieties in this compound?
- Methodology : Utilize a multi-step approach starting with condensation reactions between substituted pyridazines and aldehydes (e.g., benzaldehyde) under reflux conditions, followed by sulfonylation using methylsulfonyl chloride. Purification via recrystallization or column chromatography is critical to isolate intermediates .
- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via -NMR and HPLC-MS to ensure regioselectivity and purity .
Q. How can researchers assess the compound’s binding affinity to BRD4 bromodomains in vitro?
- Methodology : Employ AlphaScreen assays with recombinant BRD4 bromodomains (BD1 and BD2) and acetylated histone H4 peptides. Use AZD5153 (a structurally related bivalent inhibitor) as a positive control .
- Data Interpretation : Compare IC values with monovalent inhibitors to evaluate potency enhancements from bivalent binding .
Q. What in vitro cellular assays are suitable for evaluating c-Myc downregulation?
- Methodology : Treat cancer cell lines (e.g., colorectal or hematologic malignancies) with the compound and quantify c-Myc mRNA via qRT-PCR or protein levels via Western blot. Dose-response curves (0.1–10 µM) and time-course experiments (24–72 hours) are recommended .
- Controls : Include BET inhibitors like JQ1 for benchmarking .
Advanced Research Questions
Q. How does the bivalent binding mechanism enhance BRD4 inhibition compared to monovalent inhibitors?
- Mechanistic Insight : Bivalent inhibitors simultaneously engage both bromodomains (BD1 and BD2) of BRD4, increasing residence time and avidity. This is evidenced by improved IC values (e.g., AZD5153: <10 nM vs. JQ1: ~100 nM) and sustained c-Myc suppression in xenografts .
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (, ) and molecular dynamics simulations to model dual-domain interactions .
Q. How can structural modifications optimize selectivity over other BET proteins (e.g., BRD2/3)?
- SAR Strategy : Modify the triazolopyridazine core and piperidine linker to alter steric and electronic interactions. For example:
- Replace the phenyl group with substituted aromatics to modulate hydrophobicity.
- Adjust the methylsulfonyl group’s position to reduce off-target binding .
Q. What in vivo models are appropriate for evaluating tumor growth inhibition?
- Model Selection : Use subcutaneous xenografts (e.g., MV4-11 leukemia or HCT116 colorectal cancer) in immunodeficient mice. Administer the compound orally (10–50 mg/kg, daily) and monitor tumor volume and c-Myc expression .
- Pharmacokinetics : Measure plasma half-life () and bioavailability to correlate efficacy with exposure .
Q. How can researchers resolve contradictions between in vitro binding data and cellular potency?
- Root Cause Analysis :
- Membrane Permeability : Assess logP and P-gp efflux ratios (Caco-2 assays). Poor permeability may require prodrug strategies.
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .
Q. What combination therapies enhance the compound’s anticancer efficacy?
- Synergy Screening : Pair with PARP inhibitors (e.g., olaparib) in BRCA-mutant models. Mechanistically, BET inhibition disrupts DNA repair pathways, sensitizing cells to PARP blockade .
- Experimental Design : Use Chou-Talalay combination index (CI) analysis to quantify synergy (CI <1 indicates potentiation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
